molecular formula C16H13FN2OS B1394496 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol CAS No. 1326832-84-1

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

Cat. No.: B1394496
CAS No.: 1326832-84-1
M. Wt: 300.4 g/mol
InChI Key: SWTTYFRYINLNSO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol is a heterocyclic compound that contains both fluorophenyl and methoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

    Thiol Group Addition: The thiol group can be introduced through the reaction of the imidazole derivative with a thiolating agent such as thiourea or a thiol under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used under hydrogen gas.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl or methoxyphenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol: Lacks the methoxy group, which may affect its binding properties and reactivity.

    4-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

Uniqueness

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can enhance its binding affinity and specificity in medicinal applications. The combination of these groups with the imidazole ring and thiol group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-20-13-4-2-3-11(9-13)15-18-14(16(21)19-15)10-5-7-12(17)8-6-10/h2-9,21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTTYFRYINLNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 2
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 4
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 5
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Reactant of Route 6
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

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